4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)18-11-9-17(10-12-18)20(26)23-13-14-27-21-24-15-19(25-21)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFBYCKQUYFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound that combines a tert-butyl group, a benzamide moiety, and an imidazole derivative. This unique structure suggests potential pharmacological applications, particularly in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic uses.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Imidazole Ring : Known for its biological activity, particularly in drug design due to its ability to participate in hydrogen bonding and metal coordination.
- Thioether Linkage : The sulfur atom may contribute to unique reactivity patterns and biological interactions.
While specific mechanisms of action for this compound remain largely unexplored, compounds with similar structural features have shown various biological activities. The imidazole and benzamide moieties are often associated with:
- Anticancer Activity : Many imidazole derivatives have been studied for their ability to inhibit tumor growth through various pathways.
- Enzyme Inhibition : Benzamide derivatives are known to act as inhibitors for several enzymes, including kinases involved in cancer progression.
Anticancer Properties
Research indicates that compounds containing imidazole rings often exhibit significant anticancer properties. For instance:
- Imidazole Derivatives : These compounds have shown promising results in inhibiting cancer cell proliferation. A study highlighted the anticancer activity of benzamide derivatives as potent RET kinase inhibitors, suggesting a similar potential for this compound due to its structural similarities .
Antimicrobial Activity
Imidazole-containing compounds are also recognized for their antimicrobial properties. The thioether linkage may enhance the interaction with microbial targets:
- Antibacterial Effects : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzamide Derivatives | Contains an amide group | Anticancer activity, enzyme inhibition |
| Imidazole Derivatives | Contains an imidazole ring | Antimicrobial properties |
| Thioether Compounds | Features sulfur linkage | Potential enzyme inhibitors |
This table illustrates that the compound's unique combination of functional groups may enhance its biological activity compared to simpler derivatives.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on structural formula.
Analysis :
- The target compound’s imidazole-thioethyl-benzamide scaffold distinguishes it from thiadiazole- or thiazole-based analogs.
- Thiadiazole derivatives (e.g., compounds from ) exhibit reduced steric bulk compared to the target’s imidazole ring, which may influence binding pocket compatibility in enzyme targets like acetylcholinesterase .
Pharmacokinetic and Toxicity Considerations
Q & A
Basic: What are the standard synthetic routes and purification techniques for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole-thioether core followed by amide coupling. Key steps include:
- Thioether formation : Reaction of 5-phenyl-1H-imidazole-2-thiol with a bromoethyl intermediate under basic conditions (e.g., NaH in DMF) to form the thioethyl linkage .
- Amide coupling : Use of coupling agents like HATU or DCC to attach the 4-(tert-butyl)benzoyl moiety to the amine group .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) is essential for isolating the pure product .
Basic: Which spectroscopic methods confirm the structure and purity of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
